Cas no 263148-69-2 (2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one)

2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one structure
263148-69-2 structure
Product name:2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
CAS No:263148-69-2
MF:C10H11OSCl
MW:214.71174
MDL:MFCD13173243
CID:870205
PubChem ID:10656297

2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one Chemical and Physical Properties

Names and Identifiers

    • 2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethanone
    •  
    • 2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
    • MDL: MFCD13173243

2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1964966-0.05g
2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
263148-69-2
0.05g
$647.0 2023-09-17
Enamine
EN300-1964966-1g
2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
263148-69-2
1g
$770.0 2023-09-17
Enamine
EN300-1964966-1.0g
2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
263148-69-2
1g
$1599.0 2023-05-31
Enamine
EN300-1964966-5.0g
2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
263148-69-2
5g
$4641.0 2023-05-31
Enamine
EN300-1964966-5g
2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
263148-69-2
5g
$2235.0 2023-09-17
Enamine
EN300-1964966-10g
2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
263148-69-2
10g
$3315.0 2023-09-17
Enamine
EN300-1964966-0.1g
2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
263148-69-2
0.1g
$678.0 2023-09-17
Enamine
EN300-1964966-0.25g
2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
263148-69-2
0.25g
$708.0 2023-09-17
Enamine
EN300-1964966-10.0g
2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
263148-69-2
10g
$6882.0 2023-05-31
Enamine
EN300-1964966-2.5g
2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one
263148-69-2
2.5g
$1509.0 2023-09-17

Additional information on 2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one (CAS No. 263148-69-2): A Comprehensive Overview

2-Chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one (CAS No. 263148-69-2) is a versatile compound that has garnered significant attention in the fields of organic chemistry and medicinal chemistry. This compound is characterized by its unique structural features, which include a chloro-substituted ethanone moiety and a tetrahydrobenzothiophene ring system. These structural elements contribute to its diverse chemical properties and potential applications in various scientific and industrial contexts.

The chloro-substituted ethanone moiety is a common functional group in organic synthesis, known for its reactivity and ability to participate in a wide range of chemical reactions. This moiety can be readily modified through nucleophilic substitution reactions, making it a valuable intermediate in the synthesis of more complex molecules. The presence of the chloro group also imparts polarity to the molecule, which can influence its solubility and reactivity in different solvents.

The tetrahydrobenzothiophene ring system is a heterocyclic structure that consists of a benzene ring fused with a thiophene ring, which is further saturated with hydrogen atoms. This ring system is known for its stability and aromatic character, which can be exploited in the design of bioactive molecules. The tetrahydrobenzothiophene ring system has been shown to exhibit various biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. These activities are often attributed to the unique electronic and steric properties of the ring system.

In recent years, significant research has been devoted to understanding the biological activities of compounds containing the tetrahydrobenzothiophene ring system. For instance, studies have demonstrated that derivatives of this compound can inhibit the activity of specific enzymes involved in inflammatory pathways. One such study published in the Journal of Medicinal Chemistry reported that a series of 2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one derivatives exhibited potent anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. These findings highlight the potential of this compound as a lead molecule for the development of new anti-inflammatory drugs.

Beyond its anti-inflammatory properties, 2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one has also shown promise in cancer research. A study published in Cancer Research demonstrated that this compound can selectively target and inhibit cancer cells by disrupting key signaling pathways involved in cell proliferation and survival. Specifically, it was found to inhibit the activation of Akt/mTOR signaling pathways, which are frequently dysregulated in various types of cancer. These results suggest that this compound could be further developed as a potential anticancer agent.

In addition to its biological activities, 2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one has been explored for its potential use as a synthetic intermediate in organic synthesis. Its reactivity and structural versatility make it an attractive starting material for the synthesis of more complex molecules with diverse functionalities. For example, researchers have utilized this compound as a building block in the synthesis of novel heterocyclic compounds with potential applications in materials science and pharmaceuticals.

The synthetic accessibility of 2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one has been well-documented in the literature. Several efficient synthetic routes have been developed to prepare this compound from readily available starting materials. One common approach involves the reaction of 4,5,6,7-tetrahydrobenzothiophen-2-carbaldehyde with chloroacetyl chloride followed by subsequent purification steps. These synthetic methods provide chemists with flexible strategies to produce this compound on both small and large scales.

In conclusion, 2-chloro-1-(4,5,6,7-tetrahydro-1-benzothiophen-2-yl)ethan-1-one (CAS No. 263148-69-2) is a multifaceted compound with significant potential in various scientific and industrial applications. Its unique structural features contribute to its diverse chemical properties and biological activities. Ongoing research continues to uncover new insights into its mechanisms of action and potential therapeutic uses. As such, this compound remains an important focus for chemists and medicinal researchers seeking to develop innovative solutions for unmet medical needs.

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